molecular formula C15H12N2O2 B10945977 Indan-1,3-dione, 2-(1,3-dimethyl-1H-pyrazol-4-ylmethylene)-

Indan-1,3-dione, 2-(1,3-dimethyl-1H-pyrazol-4-ylmethylene)-

Cat. No.: B10945977
M. Wt: 252.27 g/mol
InChI Key: SNZMVICFLGDASQ-UHFFFAOYSA-N
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Description

2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins or enzymes, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
  • Indene-1,3-dione
  • 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol

Uniqueness

2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE stands out due to its unique combination of a pyrazole ring and an indene-dione structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C15H12N2O2/c1-9-10(8-17(2)16-9)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3

InChI Key

SNZMVICFLGDASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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